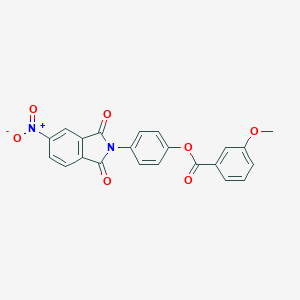![molecular formula C17H19FN2 B389917 N-[4-(Dietilamino)bencilideno]-4-fluoroanilina CAS No. 354990-44-6](/img/structure/B389917.png)
N-[4-(Dietilamino)bencilideno]-4-fluoroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline is an organic compound with the molecular formula C17H19FN2. It is known for its unique structural properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethylamino group and a fluoroaniline moiety, which contribute to its distinct chemical behavior .
Aplicaciones Científicas De Investigación
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Result of Action
Related compounds have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline can be synthesized through a condensation reaction between 4-diethylaminobenzaldehyde and 4-fluoroaniline. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of N-[4-(Diethylamino)benzylidene]-4-fluoroaniline may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Diethylamino)benzylidene]-4-hydroxyaniline
- N-[4-(Diethylamino)benzylidene]-4-chloroaniline
- N-[4-(Diethylamino)benzylidene]-4-bromoaniline
Uniqueness
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline stands out due to the presence of the fluoro group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
IUPAC Name |
N,N-diethyl-4-[(4-fluorophenyl)iminomethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(18)8-10-16/h5-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFSBDVEUBSBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-isopropylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389834.png)
![3-[(diphenylacetyl)hydrazono]-N-(4-isopropylphenyl)butanamide](/img/structure/B389835.png)
![N-(4-isopropylphenyl)-3-{[oxo(3-toluidino)acetyl]hydrazono}butanamide](/img/structure/B389836.png)
![N-(4-chlorophenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389839.png)
![N-(4-bromophenyl)-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389844.png)
![N-[4-(acetylamino)phenyl]-3-[(4-fluorobenzoyl)hydrazono]butanamide](/img/structure/B389845.png)
![N-(3-bromophenyl)-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389846.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389851.png)
![N-isobutyl-3-[2-(1-naphthylmethylene)hydrazino]-3-oxopropanamide](/img/structure/B389852.png)

![N-[4-(4-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B389861.png)
![N-(2,4-dichlorobenzyl)-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389864.png)

